molecular formula C10H10Cl2O2 B13610478 4-(3,5-Dichlorophenyl)butanoic acid

4-(3,5-Dichlorophenyl)butanoic acid

Cat. No.: B13610478
M. Wt: 233.09 g/mol
InChI Key: IFVKHTVZXFFCJP-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)butanoic acid typically involves the reaction of 3,5-dichloroaniline with glutaric anhydride in the presence of a solvent like toluene. The reaction is carried out at room temperature, leading to the formation of a brown precipitate, which is then purified by washing with toluene and water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(3,5-Dichlorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichlorophenyl)butanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

IFVKHTVZXFFCJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCC(=O)O

Origin of Product

United States

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